molecular formula C15H9ClN2O3 B169056 4-Chloro-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one CAS No. 110254-64-3

4-Chloro-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one

Cat. No.: B169056
CAS No.: 110254-64-3
M. Wt: 300.69 g/mol
InChI Key: XMVBIQDOMQZCFV-UHFFFAOYSA-N
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Description

“4-Chloro-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one” is a chemical compound with the molecular formula C15H9ClN2O3 . It is related to the class of compounds known as quinolines, which are nitrogen-containing bicyclic compounds .


Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, often involves reactions such as condensation, cyclization, and substitution . The specific synthesis process for this compound is not detailed in the available resources.


Molecular Structure Analysis

Quinolines, including “this compound”, have a heterocyclic structure with a nitrogen atom . The specific molecular structure of this compound is not detailed in the available resources.


Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including those involving the heterocyclic pyridine ring . The specific chemical reactions involving “this compound” are not detailed in the available resources.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 300.7 . Other physical and chemical properties of this compound are not detailed in the available resources.

Mechanism of Action

The mechanism of action of quinoline derivatives can vary depending on their specific structure and functional groups . The specific mechanism of action of “4-Chloro-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one” is not detailed in the available resources.

Future Directions

The future directions for research on “4-Chloro-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one” and related quinoline derivatives could include further exploration of their synthesis, chemical reactions, and potential applications in various fields .

Properties

IUPAC Name

4-chloro-3-nitro-1-phenylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-13-11-8-4-5-9-12(11)17(10-6-2-1-3-7-10)15(19)14(13)18(20)21/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVBIQDOMQZCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353134
Record name 4-chloro-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110254-64-3
Record name 4-Chloro-3-nitro-1-phenyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110254-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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